molecular formula C8H17Cl B3042402 2-Chloro-2,4,4-trimethylpentane CAS No. 6111-88-2

2-Chloro-2,4,4-trimethylpentane

Cat. No.: B3042402
CAS No.: 6111-88-2
M. Wt: 148.67 g/mol
InChI Key: MJMQIMYDFATMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 2-Chloro-2,4,4-trimethylpentane (CAS RN: 6111-88-2), also known as TMPCl, is a tertiary alkyl chloride with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol . Its IUPAC name reflects the chlorine atom at the 2-position and methyl groups at the 2, 4, and 4 positions of the pentane backbone. The compound is characterized by high steric hindrance due to its branched structure, which significantly influences its reactivity in chemical reactions.

Applications in Polymer Chemistry TMPCl is a critical initiator in living cationic polymerization, particularly for monomers like isobutylene (IB), α-methylstyrene, and p-methylstyrene. It enables precise control over polymer molecular weight and polydispersity when paired with co-initiators such as TiCl₄ or SnCl₄ under cryogenic conditions (−78°C to −40°C) . For example, in the synthesis of polyisobutylene (PIB), TMPCl ensures uniform polymer chains and high blocking efficiency (>95%) in diblock copolymers . Its utility extends to functionalized polymer synthesis, including tosyl- and nosyl-ended PIBs, highlighting its versatility in advanced material design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2,4,4-trimethylpentane can be synthesized through the chlorination of 2,4,4-trimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of controlled amounts of 2,4,4-trimethylpentane and chlorine gas into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. For example, in the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can lose a hydrogen chloride (HCl) molecule to form 2,4,4-trimethylpent-2-ene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or ammonia (NH3) are commonly used under reflux conditions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under elevated temperatures.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is 2,4,4-trimethylpent-2-ene.

Scientific Research Applications

2-Chloro-2,4,4-trimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2,4,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, rendering the carbon atom electrophilic. This electrophilic carbon can then undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to TMPCl, with distinctions in reactivity, molecular structure, and applications:

3-Chloro-2,2,4,4-tetramethylpentane

  • Molecular Formula : C₉H₁₉Cl
  • Molecular Weight : 162.70 g/mol
  • CAS RN : 29728-48-1
  • Key Differences :
    • The chlorine atom is at the 3-position instead of the 2-position.
    • An additional methyl group at the 2-position increases steric bulk compared to TMPCl.

Cumyl Chloride (α,α-Dimethylbenzyl Chloride)

  • Molecular Formula : C₉H₁₁Cl
  • Molecular Weight : 154.63 g/mol
  • CAS RN : 515-13-9
  • Key Differences :
    • Aromatic benzyl group replaces the aliphatic backbone of TMPCl.
    • Lower steric hindrance due to a planar aromatic ring.
  • Applications : Used in styrene and p-methylstyrene polymerization. However, it offers less control over reaction kinetics compared to TMPCl, leading to broader polydispersity in polymers .

2-Chloro-2,4-diphenyl-4-methylpentane

  • Molecular Formula : C₁₈H₂₁Cl
  • Molecular Weight : 272.81 g/mol
  • Key Differences :
    • Two phenyl groups at the 4-position introduce significant steric and electronic effects.
  • Applications : Specialized initiator for isobutylene polymerization, particularly in block copolymer synthesis. Its bulky structure slows initiation rates, making it suitable for stepwise polymerization .

Dicumyl Chloride (1,4-Bis(2-chloro-2-propyl)benzene)

  • Molecular Formula : C₁₈H₂₀Cl₂
  • Molecular Weight : 307.26 g/mol
  • CAS RN : 13507-42-1
  • Key Differences :
    • Bifunctional initiator with two chlorinated sites.
  • Applications : Generates telechelic polymers (e.g., HO-PIB-OH) but requires harsher reaction conditions than TMPCl .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Primary Applications Key Advantages
2-Chloro-2,4,4-trimethylpentane C₈H₁₇Cl 148.67 6111-88-2 Isobutylene, α-methylstyrene polymerization High control over polydispersity; cryogenic compatibility with TiCl₄
3-Chloro-2,2,4,4-tetramethylpentane C₉H₁₉Cl 162.70 29728-48-1 Limited data; potential steric initiator Higher steric bulk than TMPCl
Cumyl Chloride C₉H₁₁Cl 154.63 515-13-9 Styrene, p-methylstyrene polymerization Aromatic reactivity; lower cost
2-Chloro-2,4-diphenyl-4-methylpentane C₁₈H₂₁Cl 272.81 N/A Isobutylene block copolymers Slower initiation for controlled stepwise growth
Dicumyl Chloride C₁₈H₂₀Cl₂ 307.26 13507-42-1 Telechelic PIB synthesis Bifunctional initiation for diols

Research Findings and Performance Metrics

  • TMPCl vs. Cumyl Chloride :
    TMPCl produces poly(p-chlorostyrene) with near-100% blocking efficiency when paired with TiCl₄, whereas cumyl chloride requires additional Lewis acid moderation to achieve comparable results .
  • TMPCl vs. Dicumyl Chloride :
    TMPCl-based PIBs exhibit lower polydispersity indices (PDI < 1.2) compared to dicumyl chloride-initiated polymers (PDI ~1.5) .
  • TMPCl vs. 2-Chloro-2,4-diphenyl-4-methylpentane: The latter’s phenyl groups reduce initiation rates by 40%, favoring sequential monomer addition in block copolymers .

Biological Activity

2-Chloro-2,4,4-trimethylpentane (TMPCl), a chlorinated hydrocarbon with the molecular formula C8_8H17_{17}Cl and CAS number 6111-88-2, has garnered attention in various fields, particularly in polymer chemistry. Its biological activity and potential applications are of significant interest to researchers due to its unique chemical properties.

TMPCl is characterized by:

  • Molecular Weight : 148.67 g/mol
  • Boiling Point : Approximately 151 °C
  • Density : 0.87 g/cm³

These properties make it suitable for various industrial applications, especially as a polymerization initiator.

Biological Activity Overview

The biological activity of TMPCl primarily revolves around its role as an initiator in cationic polymerization processes. Research indicates that it can effectively initiate polymerization reactions under specific conditions, leading to the formation of high molecular weight polymers.

Polymerization Studies

  • Cationic Polymerization :
    • TMPCl has been shown to initiate the cationic polymerization of β-pinene when used with catalysts such as TiCl4_4. In studies, 100% monomer conversion was achieved at -78 °C within 40 minutes, resulting in poly(β-pinene) with a high molecular weight (Mn_n = 5500 g/mol) .
    • The polymerization efficiency was also observed at room temperature, although the rate was slower compared to cryogenic conditions .
  • Comparison with Other Initiators :
    • TMPCl was compared with other initiators in various studies, demonstrating its effectiveness in producing polymers with controlled molecular weights and distributions. For example, when used alongside GaCl3_3 and SnCl4_4, TMPCl yielded polymers with broad molecular weight distributions .

Study 1: Polymerization Efficiency

A study published in Macromolecules highlighted the efficiency of TMPCl in cationic polymerization processes. When combined with different Lewis acids, TMPCl facilitated the formation of polymers with varying properties depending on the reaction conditions .

Study 2: Environmental Impact

Research has also focused on the environmental implications of using TMPCl in polymer synthesis. The ability to conduct reactions at room temperature without extensive cooling or heating contributes to an eco-friendly approach to polymer manufacturing .

Data Tables

PropertyValue
Molecular FormulaC8_8H17_{17}Cl
Molecular Weight148.67 g/mol
Boiling Point151 °C
Density0.87 g/cm³
Polymerization ConditionsResult
Temperature-78 °C
Monomer Conversion100%
Molecular Weight (Mn_n)5500 g/mol

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-chloro-2,4,4-trimethylpentane (TMPCl), and how is its purity validated?

TMPCl is typically synthesized via chlorination of 2,4,4-trimethylpentane using reagents like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) under controlled conditions. Purity is assessed using gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or by-products, nuclear magnetic resonance (NMR) to confirm structural integrity, and elemental analysis to verify stoichiometry. Spectral databases (e.g., NIST Chemistry WebBook) are referenced for validation .

Q. How is TMPCl employed as an initiator in cationic polymerization reactions?

TMPCl acts as a co-initiator in living cationic polymerization. It is combined with 1,1-diphenylethylene (DPE) and titanium tetrachloride (TiCl₄) in a solvent system (e.g., methylcyclohexane/methyl chloride at −80°C). The in situ formation of a stabilized carbocation enables controlled chain propagation. Reaction parameters, including solvent polarity and temperature, are critical to prevent chain transfer or termination .

Q. What analytical techniques are used to characterize polymers synthesized with TMPCl?

Key methods include:

  • Gel Permeation Chromatography (GPC): Determines molecular weight (Mn) and polydispersity index (PDI).
  • NMR Spectroscopy: Identifies monomer incorporation ratios (e.g., in isobutylene/4-VBCB copolymers).
  • Differential Scanning Calorimetry (DSC): Analyzes thermal transitions like glass transition temperature (Tg).
  • FT-IR: Confirms functional group transformations post-polymerization (e.g., hydrolysis of protective groups) .

Advanced Research Questions

Q. How do reaction conditions influence the living nature of TMPCl-initiated cationic polymerization?

The "living" behavior is maintained by:

  • Low Temperatures (−80°C): Minimize side reactions like β-proton elimination.
  • Lewis Acid Modifiers: Titanium(IV) isopropoxide (Ti(OiPr)₄) reduces TiCl₄ acidity, stabilizing the propagating carbocation and extending chain lifetime.
  • Solvent Polarity: Polar solvents (e.g., methyl chloride) enhance ion-pair dissociation, improving control over molecular weight distribution .

Q. What strategies optimize molecular weight and polydispersity in TMPCl-initiated polymerizations?

  • Initiator-to-Monomer Ratio: Higher TMPCl concentrations yield lower Mn polymers.
  • Quenching Timing: Halting the reaction at partial conversion (e.g., 50–70%) ensures narrow PDI (<1.3).
  • Comonomer Feed Ratios: Adjusting 4-vinylbenzenecyclobutylene (4-VBCB) content in isobutylene copolymers modulates thermal and mechanical properties .

Q. How can researchers resolve contradictions in polymerization efficiency reported across studies?

Discrepancies may arise from impurities in monomers, trace moisture, or inconsistent Lewis acid ratios. Mitigation strategies include:

  • Strict Moisture Control: Use high-vacuum techniques or molecular sieves.
  • Standardized Initiator Activation: Pre-forming the DPE-TMPCl-TiCl₄ complex before monomer addition.
  • Replicate Experiments: Varying TiCl₄/Ti(OiPr)₄ ratios to identify optimal acidity .

Q. What role does TMPCl play in synthesizing functionalized block copolymers?

TMPCl enables sequential polymerization of monomers like styrene and isoprene. For example:

  • Midblock Functionalization: Incorporation of 4-VBCB introduces crosslinkable sites via cyclobutane ring-opening.
  • Post-Polymerization Modification: Hydrolysis or oxidation of pendant groups (e.g., tert-butyldimethylsiloxy to hydroxyl) tailors hydrophilicity .

Properties

IUPAC Name

2-chloro-2,4,4-trimethylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQIMYDFATMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976629
Record name 2-Chloro-2,4,4-trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-88-2
Record name 2-Chloro-2,4,4-trimethyl-pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2,4,4-trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15 ml of 2,4,4-trimethyl-pentene-1 are dissolved in 150 ml of CH2Cl2, cooled to -30° C. and mixed dropwise with a mixture of 10.3 ml of thionyl chloride and 5.4 ml of H2O. The mixture is then heated to 0° C. and washed after 2.5 hours with cold 1% aqueous K2CO3 solution, then with ice-cold water. The product is dried over MgSO4 and distilled off. Yield 85%; nD20 =1.4308; Bpt.10 mm 38° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dry gaseous HCl, generated by the reaction of H2SO4 and NaCl, was passed through a 30% solution of 2,4,4-trimethyl-1-pentene in dry and distilled CH2Cl2 at 0° C. for 24 hours. The solvent and excess gaseous HCl were removed and the product was purified by distillation from CaH2 under vacuum to avoid decomposition. TMPCl, when stored in a freezer (-20° C.) under N2, was found to be stable at least for a year. Structure was confirmed by 1H NMR.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.